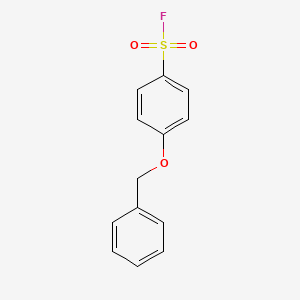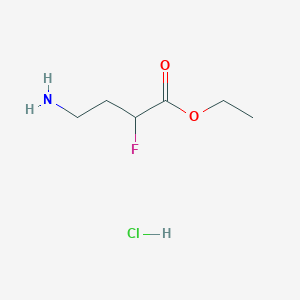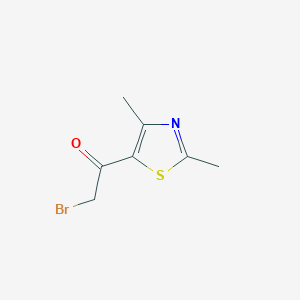
4-(Benzyloxy)benzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)benzene-1-sulfonyl fluoride is a chemical compound used for pharmaceutical testing .
Synthesis Analysis
Sulfonyl fluorides, including this compound, have been synthesized through various methods. One such method is direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides . Other methods include the fluoride–chloride exchange from the corresponding sulfonyl chlorides, conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .Chemical Reactions Analysis
Sulfonyl fluorides, including this compound, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They have been used in various chemical reactions, including the construction of frameworks mainly focusing on the fluoride–chloride exchange from the corresponding sulfonyl chlorides .Applications De Recherche Scientifique
Synthesis Methods and Chemical Properties
Electrochemical Oxidative Coupling : A novel method for preparing sulfonyl fluorides like 4-(Benzyloxy)benzene-1-sulfonyl fluoride uses a mild and environmentally benign electrochemical approach. This method utilizes thiols or disulfides, combined with KF, providing a broad substrate scope (Laudadio et al., 2019).
Noncovalent Interaction Studies : The noncovalent interactions of aromatic sulfonyl fluorides, including derivatives like this compound, have been contrasted through crystallography and Hirshfeld surface analysis. Such studies offer insights into the correlation between structures and properties (Bellia et al., 2022).
Applications in Chemical Biology and Pharmacology
Radical Hydro-Fluorosulfonylation : Recent research highlights the use of radical fluorosulfonylation for synthesizing sulfonyl fluorides, which are highly in demand in chemical biology and drug discovery. This approach enables the synthesis of aliphatic sulfonyl fluorides from unactivated alkenes and alkynes, useful in late-stage modifications of natural products and peptides (Wang et al., 2022).
Facile Synthesis of Aliphatic Sulfonyl Fluorides : A visible-light-mediated decarboxylative fluorosulfonylethylation method has been developed for the synthesis of aliphatic sulfonyl fluorides. This method is applicable to a range of carboxylic acids, including those relevant for natural products and drug derivatives (Xu et al., 2019).
Applications in Polymer and Materials Science
Micropore Construction in Polymer Membranes : Studies show the construction of interconnected micropores in poly(arylene ether) based single ion conducting blend polymer electrolytes, using compounds like bis(4-fluorine benzene sulfonyl)imide. This technique is crucial in the development of advanced polymer electrolytes for various applications (Chen et al., 2017).
Polymer Electrolyte Membranes Incorporating Fluoropolymers : New polymer electrolyte membranes have been synthesized based on fluoropolymers incorporating aromatic perfluorovinyl ether sulfonic acids. These membranes exhibit promising electrochemical properties, highlighting the potential of sulfonyl fluoride derivatives in advanced material applications (Souzy et al., 2005).
Mécanisme D'action
The mechanism of action of sulfonyl fluorides involves their use as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
Orientations Futures
The advent of sulfur(VI)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . This suggests that sulfonyl fluorides, including 4-(Benzyloxy)benzene-1-sulfonyl fluoride, will continue to be a subject of research in the future, particularly in the fields of organic synthesis, chemical biology, drug discovery, and materials science .
Propriétés
IUPAC Name |
4-phenylmethoxybenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3S/c14-18(15,16)13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMFNFKJHUKUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8-(Cyclopentanecarbonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2664404.png)
![4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2664407.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]propane-2-sulfonamide](/img/structure/B2664409.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2664411.png)